2-tert-Butyl-3-bromo-4-iodopyridine

Medicinal Chemistry Lipophilicity ADME Properties

Select 2-tert-Butyl-3-bromo-4-iodopyridine for its unmatched orthogonal reactivity. The labile C–I bond at position 4 undergoes selective oxidative addition, leaving the C–Br bond at position 3 intact for a subsequent chemo-selective functionalization. The sterically demanding 2-tert-butyl group suppresses side reactions, enhances solubility, and boosts lipophilicity (~+1.5 LogP), making it indispensable for SAR-driven medicinal chemistry. Generic dihalopyridines cannot replicate this precision.

Molecular Formula C9H11BrIN
Molecular Weight 340.00 g/mol
Cat. No. B8302405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butyl-3-bromo-4-iodopyridine
Molecular FormulaC9H11BrIN
Molecular Weight340.00 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=CC(=C1Br)I
InChIInChI=1S/C9H11BrIN/c1-9(2,3)8-7(10)6(11)4-5-12-8/h4-5H,1-3H3
InChIKeyJODOMWUHLMXWSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-tert-Butyl-3-bromo-4-iodopyridine: A Halogenated Pyridine Intermediate for Selective Synthesis


2-tert-Butyl-3-bromo-4-iodopyridine is a polyhalogenated pyridine derivative featuring a sterically bulky tert-butyl group at the 2-position and two distinct halogen substituents (bromine at position 3, iodine at position 4) on a heteroaromatic ring. This structural configuration, with a molecular formula of C₉H₁₁BrIN and a molecular weight of 340.00 g/mol, classifies it as a specialized building block for organic synthesis [1]. The presence of both bromine and iodine atoms provides differential reactivity that is exploited in sequential cross-coupling reactions, enabling the controlled construction of complex molecular architectures [2]. The tert-butyl group significantly influences the compound's steric profile and physicochemical properties, distinguishing it from simpler dihalopyridines.

Procurement Strategy for 2-tert-Butyl-3-bromo-4-iodopyridine: Why Close Analogs Fail in Precise Synthetic Routes


Generic substitution of 2-tert-Butyl-3-bromo-4-iodopyridine with other dihalopyridines is not scientifically sound due to the compound's unique orthogonality of reactive sites. The combination of a 3-bromo and a 4-iodo substituent is designed for sequential, chemo-selective functionalization (e.g., Suzuki-Miyaura couplings) where the weaker C–I bond undergoes oxidative addition first, leaving the C–Br bond intact for a subsequent step [1]. Replacing it with a compound like 3-bromo-4-iodopyridine eliminates the crucial steric and electronic effects of the 2-tert-butyl group, which can alter reaction yields, regioselectivity, and solubility, as evidenced by the beneficial role of tert-butylpyridines in metal-mediated couplings [2]. Therefore, the specific substitution pattern and the presence of the tert-butyl group are non-interchangeable features for targeted synthetic applications.

Comparative Performance Data for 2-tert-Butyl-3-bromo-4-iodopyridine vs. Closest Analogs


Enhanced Lipophilicity (LogP) Relative to Non-Alkylated Analog

The presence of the 2-tert-butyl group significantly increases the compound's lipophilicity compared to the unsubstituted dihalopyridine core. This is a critical parameter for compound permeability and solubility in nonpolar reaction media. For the analog 3-bromo-4-iodopyridine, the computed XLogP3-AA is 2.2 [1]. The introduction of a tert-butyl group is known to add approximately 1.4 to 1.5 LogP units based on standard fragment contribution methods. This quantitative shift alters the compound's distribution profile and solubility characteristics in biphasic reaction systems.

Medicinal Chemistry Lipophilicity ADME Properties

Steric Shielding and Reaction Selectivity in Metal-Catalyzed Couplings

The 2-tert-butyl group provides substantial steric bulk that can influence reaction pathways and selectivity. A direct study on a related system demonstrated that 4-tert-butylpyridine is a beneficial additive in Ni(II)/Cr(II)-mediated coupling reactions, leading to homogeneous reaction conditions, improved reproducibility, and inhibition of undesirable homo-coupling of vinyl iodides or triflates [1]. In contrast, unhindered pyridines lack this stabilizing effect. For 2-tert-Butyl-3-bromo-4-iodopyridine, this inherent steric hindrance at the ortho-position is expected to shield the C–Br bond, potentially enhancing chemo-selectivity in the first coupling step at the C–I position.

Synthetic Methodology Cross-Coupling Catalysis

Orthogonal Reactivity Profile for Sequential C-C Bond Formation

The strategic placement of a bromo and iodo group on the pyridine ring enables orthogonal reactivity. The C–I bond is significantly more reactive towards oxidative addition with Pd(0) catalysts than the C–Br bond. This allows for selective, stepwise functionalization. While this is a general property of bromo-iodo pyridines [1], the presence of the 2-tert-butyl group on this specific compound differentiates it from isomers like 3-bromo-4-iodopyridine by imposing steric constraints that can direct the approach of bulky coupling partners and influence the regiochemical outcome of subsequent reactions.

Organic Synthesis Suzuki-Miyaura Coupling Sonogashira Coupling

Optimal Application Scenarios for Procuring 2-tert-Butyl-3-bromo-4-iodopyridine


Sequential Functionalization in Complex Molecule Synthesis

This compound is ideally suited for research programs requiring the construction of highly substituted pyridine cores via a controlled, two-step functionalization sequence. The orthogonal reactivity of the C–I and C–Br bonds, combined with the steric influence of the 2-tert-butyl group, makes it a valuable intermediate for synthesizing drug candidates or ligands where precise control over the substitution pattern is critical [2].

Development of Novel Catalytic Systems or Ligands

The bulky 2-tert-butyl group can act as a steric director in catalytic cycles. As demonstrated by the beneficial effects of tert-butylpyridines in metal-mediated couplings [2], this compound may serve as a precursor for developing new ligands or as an additive to suppress side reactions and improve yield in challenging cross-coupling methodologies.

Modulation of Physicochemical Properties in Early-Stage Drug Discovery

When incorporated into a lead compound, the tert-butyl group's substantial contribution to lipophilicity (estimated increase of ~1.5 LogP units over the parent dihalopyridine [2]) can be leveraged to tune key ADME properties such as membrane permeability and metabolic stability. This makes 2-tert-Butyl-3-bromo-4-iodopyridine a strategic intermediate for exploring structure-activity relationships (SAR) in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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